

Spectral Analysis of 2,3-Dihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2,3-Dihydroxybenzaldehyde** (CAS No: 24677-78-9), a vital aromatic aldehyde derivative used in the synthesis of various pharmaceutical and chemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2,3-Dihydroxybenzaldehyde** reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,3-Dihydroxybenzaldehyde** was acquired in a deuterated solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aldehyde (-CHO)	10.20	singlet (s)	-
Hydroxyl (-OH)	9.92	singlet (s)	-
Aromatic (Ph)	7.13	doublet of doublets (dd)	7.6, 1.6
Aromatic (Ph)	7.07	doublet of doublets (dd)	7.6, 1.6
Aromatic (Ph)	6.79	triplet (t)	7.8

Data sourced from a study on the analysis of pyrolysis products[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Aldehyde)	191.1
C-OH	152.0
C-OH	146.1
C-CHO	120.2
Aromatic CH	119.8
Aromatic CH	119.5
Aromatic CH	115.8

Note: This is a representative dataset; exact values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3400	O-H stretch (hydroxyl)	Strong, broad
~2850, ~2750	C-H stretch (aldehyde)	Medium
~1650	C=O stretch (aldehyde)	Strong
~1600, ~1470	C=C stretch (aromatic)	Medium to strong
~1250	C-O stretch (hydroxyl)	Strong

Note: This is a summary of characteristic absorption bands for dihydroxybenzaldehydes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **2,3-Dihydroxybenzaldehyde** shows a prominent molecular ion peak.

Property	Value
Molecular Formula	C ₇ H ₆ O ₃
Molecular Weight	138.12 g/mol
m/z of Molecular Ion (M ⁺)	138
m/z of Second Highest Peak	137
m/z of Third Highest Peak	92

Data sourced from the NIST Mass Spectrometry Data Center[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A solution of **2,3-Dihydroxybenzaldehyde** is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d ($CDCl_3$), in a 5 mm NMR tube. The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. The data is processed, and the chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

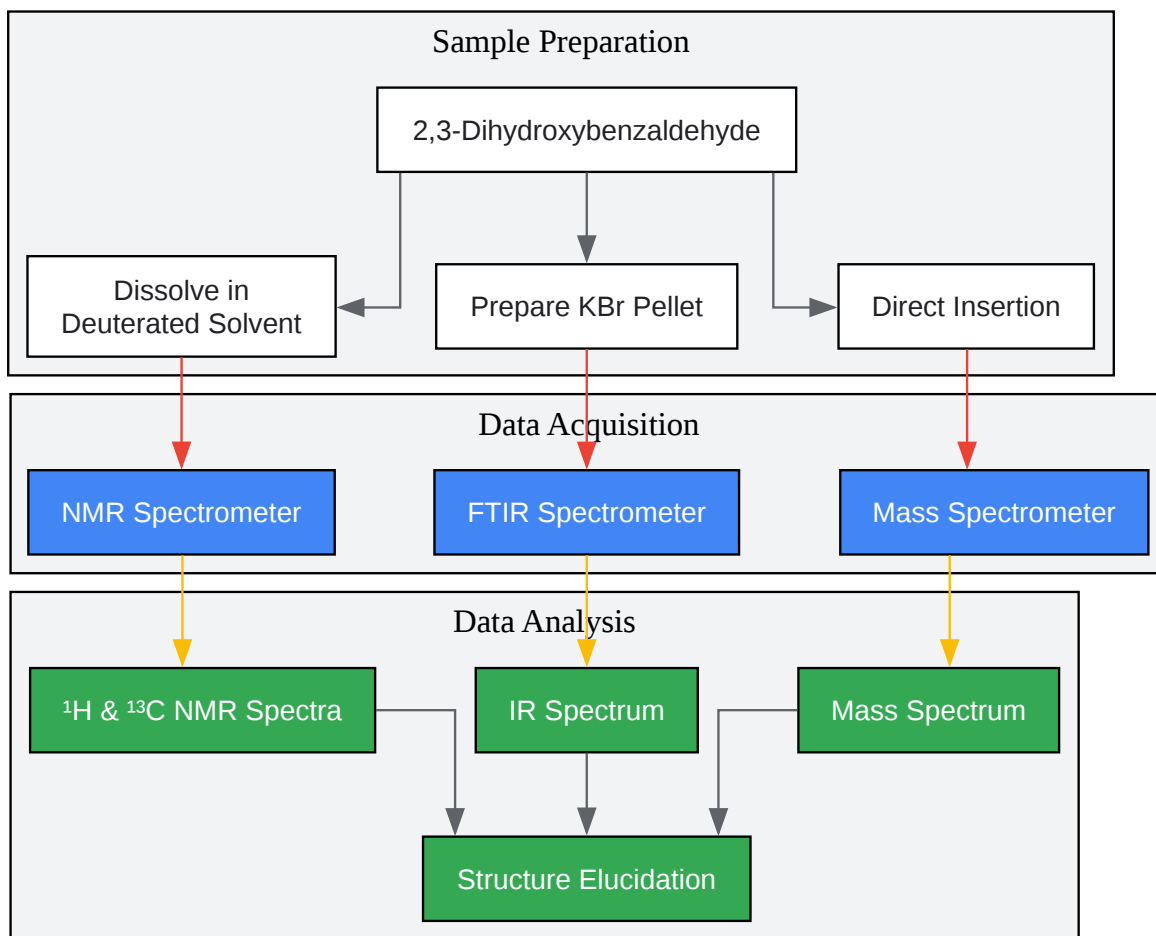
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **2,3-Dihydroxybenzaldehyde**, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The disk is then placed in the sample holder of the spectrometer, and the spectrum is recorded.

Mass Spectrometry

For mass spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically using a direct insertion probe for solid samples. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer and detected.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2,3-Dihydroxybenzaldehyde**.



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Caption: Workflow for obtaining and analyzing spectral data.

This guide serves as a foundational resource for professionals engaged in research and development involving **2,3-Dihydroxybenzaldehyde**. The provided spectral data and protocols are essential for ensuring accurate compound identification, purity assessment, and further chemical manipulation.

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References

- 1. 2,3-Dihydroxybenzaldehyde(24677-78-9) ¹³C NMR spectrum [chemicalbook.com]
- 2. 2,3-Dihydroxybenzaldehyde | C₇H₆O₃ | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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